molecular formula C21H27F3N8O2S B15197452 Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)- CAS No. 134793-44-5

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)-

Cat. No.: B15197452
CAS No.: 134793-44-5
M. Wt: 512.6 g/mol
InChI Key: OHPXJIBYAMBDJM-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a complex organic compound that features a trifluoroacetamide group attached to a phenyl ring, which is further substituted with a tetrahydro-1,2,4-triazin-3-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the trifluoroacetamide group and the construction of the triazin-3-thione ring system. Common synthetic routes may involve:

    Formation of Trifluoroacetamide Group: This can be achieved by reacting trifluoroacetic anhydride with an appropriate amine under controlled conditions.

    Construction of Triazin-3-thione Ring: This step may involve cyclization reactions using thiourea and other reagents to form the triazin-3-thione core.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazin-3-thione ring.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the triazin-3-thione to a triazin-3-ol.

    Substitution: The phenyl ring and piperazine moieties may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of advanced materials with unique properties.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Polymer Synthesis: Utilized in the synthesis of specialized polymers with desired characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)
  • Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)

Uniqueness

This compound is unique due to its specific structural features, such as the trifluoroacetamide group and the triazin-3-thione ring, which confer distinct chemical and biological properties.

Properties

CAS No.

134793-44-5

Molecular Formula

C21H27F3N8O2S

Molecular Weight

512.6 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[5-oxo-2,4-bis(piperazin-1-ylmethyl)-3-sulfanylidene-1,2,4-triazin-6-yl]phenyl]acetamide

InChI

InChI=1S/C21H27F3N8O2S/c22-21(23,24)19(34)27-16-4-2-1-3-15(16)17-18(33)31(13-29-9-5-25-6-10-29)20(35)32(28-17)14-30-11-7-26-8-12-30/h1-4,25-26H,5-14H2,(H,27,34)

InChI Key

OHPXJIBYAMBDJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CN2C(=O)C(=NN(C2=S)CN3CCNCC3)C4=CC=CC=C4NC(=O)C(F)(F)F

Origin of Product

United States

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